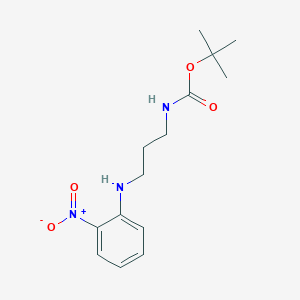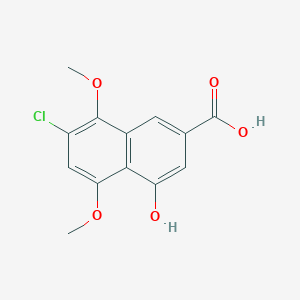
7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is a complex organic compound with the molecular formula C13H11ClO5. This compound is known for its unique structural features, which include a naphthalene ring substituted with chloro, hydroxy, and methoxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- typically involves multi-step organic reactions. One common method includes the chlorination of 2-naphthalenecarboxylic acid followed by hydroxylation and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy and methoxy derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions include various substituted naphthalenes, quinones, and other derivatives that retain the core naphthalene structure.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- involves its interaction with specific molecular targets. The chloro, hydroxy, and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, including oxidative stress and enzyme inhibition, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the chloro, hydroxy, and methoxy substitutions.
7-Chloro-2-naphthalenecarboxylic acid: Contains only the chloro substitution.
4-Hydroxy-2-naphthalenecarboxylic acid: Contains only the hydroxy substitution.
Uniqueness
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is unique due to the combination of chloro, hydroxy, and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H11ClO5 |
|---|---|
Molecular Weight |
282.67 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO5/c1-18-10-5-8(14)12(19-2)7-3-6(13(16)17)4-9(15)11(7)10/h3-5,15H,1-2H3,(H,16,17) |
InChI Key |
FTRKQTKMXUBRMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=CC(=C2)C(=O)O)O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


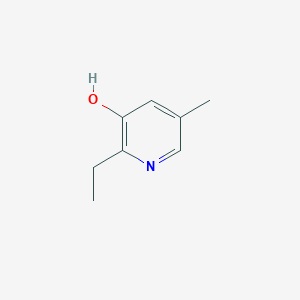
![25-Methoxy-31-methyl-22,22-dioxo-3,22lambda6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17(29),18,20,24,26-dodecaen-16-one](/img/structure/B13929743.png)
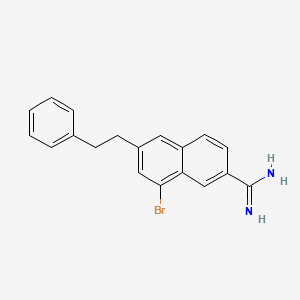
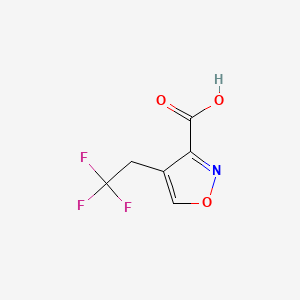


![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)
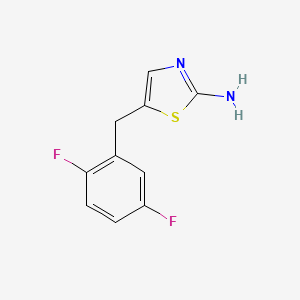
![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)
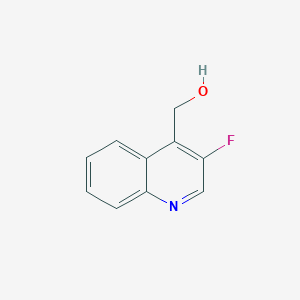

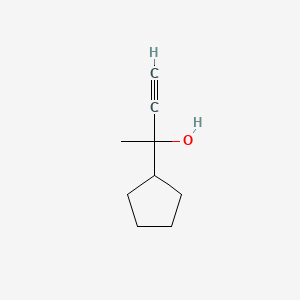
![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
